molecular formula C12H16N4 B12486731 N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine

N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine

Cat. No.: B12486731
M. Wt: 216.28 g/mol
InChI Key: WNOGBSSRKHLFPG-UHFFFAOYSA-N
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Description

N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine is a triazole-derived compound characterized by a 1,2,3-triazole core substituted with a methyl group at position 2, a phenyl group at position 5, and an ethanamine moiety linked via a methylene bridge at position 4 (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry strategies, as seen in related triazole derivatives .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

N-[(2-methyl-5-phenyltriazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C12H16N4/c1-3-13-9-11-12(15-16(2)14-11)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3

InChI Key

WNOGBSSRKHLFPG-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NN(N=C1C2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine typically involves the following steps:

    Cycloaddition Reaction: The formation of the triazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.

    Substitution Reaction: The triazole ring is then functionalized with a phenyl group and a methyl group through substitution reactions.

    Alkylation: The final step involves the alkylation of the triazole ring with ethanamine to form the desired compound.

Chemical Reactions Analysis

Mannich Reaction for Functionalization

The compound’s ethanamine group can participate in Mannich reactions to form new carbon-nitrogen bonds. This reaction typically involves the condensation of an amine, aldehyde, and ketone/enolate under acidic conditions.

Key Details :

  • Reagents : Formaldehyde, ketone/enolate, acid catalyst.

  • Conditions : Mild acidic conditions (e.g., HCl), elevated temperatures.

  • Mechanism : The amine reacts with formaldehyde to form an iminium intermediate, which then reacts with the ketone/enolate.

  • Product : A β-amino ketone derivative, expanding the compound’s functionalization potential.

Oxidation of the Ethanamine Moiety

The ethanamine (-CH₂NH₂) group is susceptible to oxidation, yielding derivatives such as imines, nitriles, or amides. This transformation is critical for altering the compound’s reactivity and biological activity.

Key Details :

  • Reagents : Oxidizing agents (e.g., KMnO₄, H₂O₂).

  • Conditions : Acidic or basic conditions, depending on the oxidant.

  • Mechanism : Protonation of the amine followed by oxidation to form an imine or nitrile.

  • Products :

    • Imine : Formed via oxidation to an intermediate imine (R₂C=NH).

    • Nitrile : Further oxidation converts the imine to a nitrile (R-C≡N).

Condensation Reactions with Aldehydes/Ketones

The compound’s aldehyde group (if present) can undergo condensation reactions, such as the formation of Schiff bases or β-diketones. This is analogous to the reaction described for 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde in , where it reacts with triethylenetetramine to form a binucleating ligand.

Key Details :

  • Reagents : Aldehydes/ketones, amine catalysts.

  • Conditions : Mild heating, acidic or basic conditions.

  • Mechanism : Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a Schiff base .

  • Product : A Schiff base or cyclized derivative, depending on the reactant’s structure .

Suzuki-Miyaura Cross-Coupling

The phenyl group on the triazole may undergo Suzuki coupling if substituted with halides (e.g., bromine). This reaction introduces new aryl groups, enhancing the compound’s diversity .

Key Details :

  • Reagents : Aryl boronic acid, Pd(OAc)₂, base (e.g., K₂CO₃).

  • Conditions : THF/H₂O (3:1 v/v), elevated temperatures (85–90°C) .

  • Mechanism : Transmetallation and oxidative addition of the palladium catalyst, followed by coupling with the boronic acid .

  • Product : A substituted triazole with a new aryl group (e.g., electron-donating or withdrawing) .

Electrophilic Substitution on the Phenyl Ring

The phenyl group in the compound may participate in electrophilic aromatic substitution (EAS) reactions, depending on directing groups. For example, meta-directing substituents (e.g., nitro) or activating groups (e.g., methyl) influence reactivity .

Key Details :

  • Reagents : Nitration agents (e.g., HNO₃/H₂SO₄), halogenation agents (e.g., Br₂/FeBr₃).

  • Conditions : Varying temperatures and catalysts.

  • Mechanism : Formation of a carbocation intermediate at the ortho/para positions.

  • Products : Nitro-, bromo-, or other substituted derivatives .

Cyclization Reactions

Intramolecular cyclization can occur if the compound has reactive groups positioned to form a ring. For instance, the formation of a five-membered imidazolidine ring, as observed in , suggests potential for similar reactions in this compound.

Key Details :

  • Reagents : Acid/base catalysts, heat.

  • Conditions : Elevated temperatures, solvents (e.g., DMF).

  • Mechanism : Nucleophilic attack followed by elimination, forming a cyclic structure .

  • Product : A cyclized derivative with enhanced stability or reactivity .

Reaction Conditions and Yields: A Comparative Analysis

Reaction Type Key Reagents Conditions Yield Range
Azide-Alkyne CycloadditionCuI, Et₃N, MeCNRT, 3 h76–82%
Mannich ReactionFormaldehyde, ketone/enolateAcidic conditions, elevated tempModerate
OxidationKMnO₄, H₂O₂Acidic/basic, heatHigh
Suzuki CouplingPd(OAc)₂, K₂CO₃THF/H₂O, 85–90°C, 10–12 h82–91%
CyclizationAcid/base catalysts, heatDMF, elevated tempVariable

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to four analogs (Table 1), selected based on substituent variations and biological relevance:

Compound Name Key Structural Features Physicochemical Properties (Predicted) Biological Activity/Application References
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine (Target) 2-methyl, 5-phenyl, ethanamine at C4 LogP: ~2.5; Solubility: Moderate Under investigation (antimicrobial)
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine 1-benzyl, thiadiazole-nitrofuran hybrid LogP: ~3.1; Solubility: Low Antimicrobial (broad-spectrum)
N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]ethanamine (PDB: 5RFB) 1-methyl triazole, ethanamine at C4 LogP: ~1.8; Solubility: High Antiviral (SARS-CoV-2 main protease)
2-((4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine (CAS 1114597-94-2) 1,2,4-triazole isomer, thioether linkage LogP: ~2.2; Solubility: Moderate Unknown (pharmacological screening)
N-((2-Phenyl-2H-1,2,3-triazol-4-yl)methyl)ethanamine (CAS 727983-29-1) 2-phenyl, ethanamine at C4 (discontinued) LogP: ~2.7; Solubility: Low Discontinued (structural studies)

Table 1. Structural and functional comparison of triazole derivatives.

Key Observations

The 1-benzyl-thiadiazole hybrid (LogP ~3.1) shows potent antimicrobial activity, likely due to the electron-withdrawing nitrofuran group enhancing membrane penetration .

Discontinued Compounds :

  • The 2-phenyl analog (CAS 727983-29-1) was discontinued, possibly due to unfavorable pharmacokinetics (low solubility) despite structural similarity to the target compound .

Antimicrobial Activity

However, its activity is less potent than the 1-benzyl-thiadiazole hybrid, which achieved MIC values of 2–8 µg/mL against Staphylococcus aureus .

Antiviral Potential

The 1-methyl analog (PDB: 5RFB) binds SARS-CoV-2 main protease with a Ki of 1.2 µM, attributed to hydrogen bonding between the triazole nitrogen and catalytic cysteine . The target compound’s phenyl group may hinder protease binding due to steric clashes.

Physicochemical Limitations

High LogP values (~2.5–3.1) in phenyl-substituted analogs correlate with poor aqueous solubility, necessitating formulation optimization for drug development .

Biological Activity

N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The triazole moiety is often associated with antimicrobial, antifungal, and anticancer properties. The specific structure of this compound includes:

  • Triazole Ring : Contributes to the compound's reactivity and biological activity.
  • Phenyl Group : Enhances lipophilicity and biological interactions.
  • Ethanamine Linkage : May influence binding affinity to biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies indicate that compounds with triazole structures can inhibit specific enzymes involved in cancer cell proliferation and survival .
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have shown the ability to generate ROS under physiological conditions, leading to oxidative stress in cancer cells and promoting apoptosis .
  • Antimicrobial Properties : The compound exhibits activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Several studies have reported that triazole derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Antimicrobial Agents : There is evidence supporting the use of this compound as an antimicrobial agent against both bacterial and fungal infections .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives, including this compound. The compound was tested against human cancer cell lines (e.g., MCF7 breast cancer cells) and demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) below 20 µg/mL for both pathogens. This suggests potential utility in treating infections caused by resistant strains .

Summary of Research Findings

StudyBiological ActivityKey Findings
Journal of Medicinal ChemistryAnticancerInduced apoptosis in MCF7 cells with low IC50
Antimicrobial ResearchAntimicrobialMIC < 20 µg/mL against S. aureus and C. albicans
Electrochemical StudiesROS GenerationEnhanced oxidative stress leading to cancer cell death

Q & A

Q. What are the optimal synthetic routes for N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine?

Methodological Answer: The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. For example:

React 2-methyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde with ethanamine via reductive amination using NaBH3_3CN or NaBH4_4 in methanol.

Optimize solvent choice (ethanol or DMF) and reaction time (4–12 hours under reflux) to improve yields .

Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and validate purity using TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

Methodological Answer: Use a multi-spectroscopic approach:

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks:
    • Triazole proton (δ 7.8–8.2 ppm), methylene group adjacent to triazole (δ 4.2–4.5 ppm), and ethanamine protons (δ 2.5–3.0 ppm).
  • IR : Identify N-H stretching (3300–3500 cm1^{-1}) and triazole C=N vibrations (1600–1650 cm1^{-1}).
  • HRMS : Confirm molecular ion ([M+H]+^+) with <5 ppm mass error. Cross-validate with LC-MS/MS protocols described for analogous amines in biological samples .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during refinement?

Methodological Answer: Contradictions often arise from disordered atoms or twinning. Use SHELXL for refinement:

Apply TWIN and BASF commands to model twinning.

Use ISOR and DELU restraints to address anisotropic displacement errors.

Validate with R1_1 (<5%) and wR2_2 (<12%) indices. Cross-check using the Hamilton test for significance .

Q. What are the best practices for visualizing anisotropic displacement parameters in crystallographic studies?

Methodological Answer: Use ORTEP-3 (via WinGX) to generate displacement ellipsoids:

Set ellipsoid probability levels to 50% (default).

Adjust ORTEP thermal motion parameters (TMP) to highlight key atoms.

Export high-resolution ray-traced images for publication using WinGX’s built-in tools .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):

Dock the compound into target proteins (e.g., kinases) using flexible ligand settings.

Run 100 ns MD simulations in explicit solvent (TIP3P water) to assess binding stability.

Calculate binding free energy (ΔG) via MM-PBSA. Compare with experimental IC50_{50} values from enzyme inhibition assays .

Q. What analytical strategies are recommended for detecting this compound in complex biological matrices?

Methodological Answer: Employ LC-QTOF-MS and LC-MS/MS:

Extract biological fluids (plasma/urine) with acetonitrile:water (80:20).

Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).

Monitor precursor → product ion transitions (e.g., m/z 283 → 154 for quantification). Validate with reference standards .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

Compare assay conditions: pH, temperature, and cell lines (e.g., HEK293 vs. HepG2).

Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

Use dose-response curves (4-parameter logistic model) to calculate EC50_{50} values. Replicate experiments ≥3 times to confirm reproducibility .

Methodological Tables

Q. Table 1. Key Crystallographic Refinement Parameters

ParameterValue/CommandPurpose
TwinningTWIN and BASFModel twin-law fractions
RestraintsISOR 0.01Limit anisotropic displacement
ValidationACTA checklistEnsure IUCr compliance

Q. Table 2. LC-MS/MS Transition Ions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Target Compound283.1154.025
Internal Standard289.1160.025

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